4-bromo-2-(5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]dec-2-yl)phenol
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Overview
Description
Preparation Methods
The synthesis of 4-bromo-2-(5,7-dimethyl-1,3-diazatricyclo[3311~3,7~]dec-2-yl)phenol can be achieved through several synthetic routesThe reaction conditions typically involve the use of bromine or a brominating agent, along with catalysts and solvents to facilitate the reaction .
Industrial production methods for this compound may involve large-scale bromination and cyclization processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of reagents, catalysts, and reaction conditions can be optimized to maximize yield and purity.
Chemical Reactions Analysis
4-bromo-2-(5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]dec-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced phenol derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. .
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce hydroxy derivatives.
Scientific Research Applications
4-bromo-2-(5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]dec-2-yl)phenol has several scientific research applications, including:
Chemistry: This compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: It may be investigated for its potential biological activities, such as antimicrobial or antiviral properties, due to its unique structural features.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 4-bromo-2-(5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]dec-2-yl)phenol involves its interaction with specific molecular targets and pathways. The phenol group may participate in hydrogen bonding and other interactions with biological molecules, while the bromine atom and diazatricyclo structure contribute to its overall reactivity and binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar compounds to 4-bromo-2-(5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]dec-2-yl)phenol include other brominated phenols and diazatricyclo derivatives. For example:
2-bromo-1,3-dimethylbenzene: This compound shares the brominated aromatic ring but lacks the diazatricyclo structure.
5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane: This compound contains the diazatricyclo structure but does not have the brominated phenol group.
The uniqueness of this compound lies in the combination of these structural features, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
4-bromo-2-(5,7-dimethyl-1,3-diazatricyclo[3.3.1.13,7]decan-2-yl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21BrN2O/c1-15-6-16(2)9-18(7-15)14(19(8-15)10-16)12-5-11(17)3-4-13(12)20/h3-5,14,20H,6-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQYGNZYOSKRYSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3(CN(C1)C(N(C2)C3)C4=C(C=CC(=C4)Br)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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